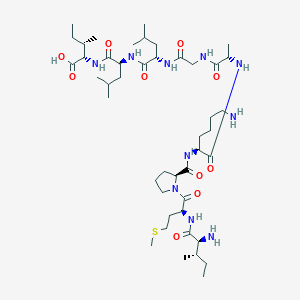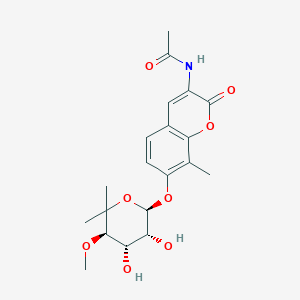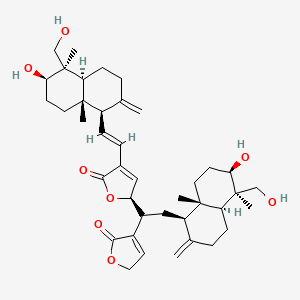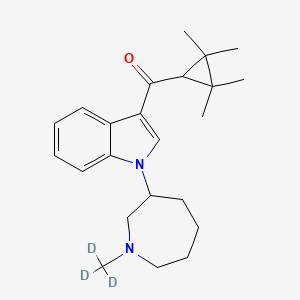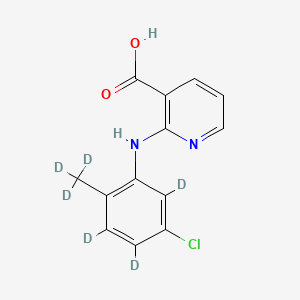
p-Chlonixin-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Chlonixin-d6: is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) clonixin. It is chemically known as 2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid-d6. The compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields such as pharmacokinetics and metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Chlonixin-d6 involves the incorporation of deuterium atoms into the clonixin molecule. The general synthetic route includes:
Starting Material: The synthesis begins with the commercially available 3-chloro-2-methylaniline.
Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms using deuterated reagents.
Coupling Reaction: The deuterated aniline is then coupled with pyridine-3-carboxylic acid under specific reaction conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of 3-chloro-2-methylaniline are deuterated using deuterated reagents.
Optimization: Reaction conditions are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: p-Chlonixin-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinones and related compounds.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Chlonixin-d6 is used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: In biological research, it is used to trace metabolic pathways and understand the biotransformation of clonixin in the body.
Medicine: The compound aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of clonixin.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing and quality control.
Mécanisme D'action
The mechanism of action of p-Chlonixin-d6 is similar to that of clonixin. It functions by inhibiting cyclooxygenase enzymes 1 and 2, leading to a reduction in prostaglandin production. This results in anti-inflammatory, analgesic, and antipyretic effects. The deuterium atoms in this compound do not alter its mechanism but provide a means to study its pharmacokinetics more precisely.
Comparaison Avec Des Composés Similaires
Clonixin: The non-deuterated form of p-Chlonixin-d6.
Diclofenac: Another NSAID with a similar mechanism of action.
Ibuprofen: A widely used NSAID with comparable anti-inflammatory properties.
Uniqueness: this compound is unique due to its deuterium labeling, which allows for more detailed and accurate studies in pharmacokinetics and metabolic pathways. This isotopic labeling provides a distinct advantage in research applications compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C13H11ClN2O2 |
|---|---|
Poids moléculaire |
268.73 g/mol |
Nom IUPAC |
2-[3-chloro-2,4,5-trideuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/i1D3,4D,5D,7D |
Clé InChI |
TUBJXQUGYCLPGM-VQMZQCFLSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])Cl)[2H] |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



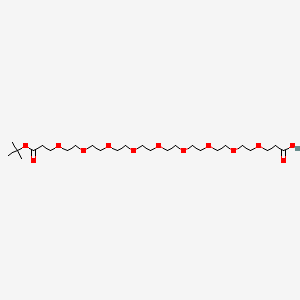
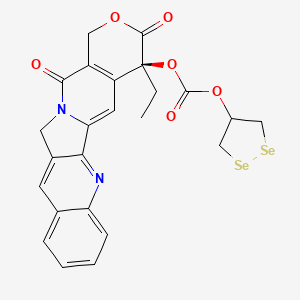

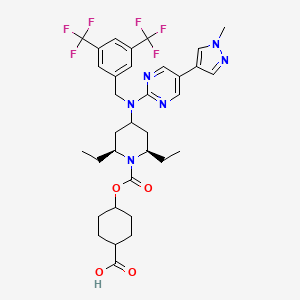


![[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] dodecanoate](/img/structure/B12423841.png)

